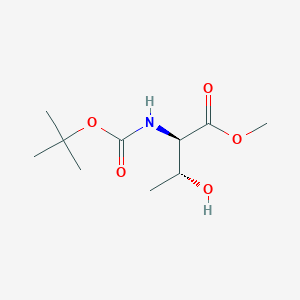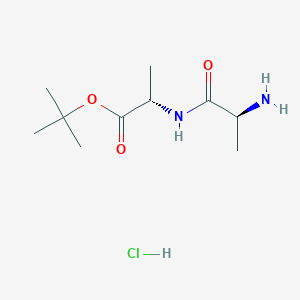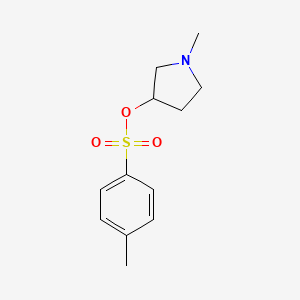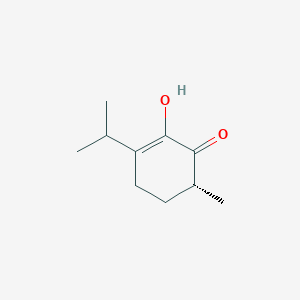
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Overview
Description
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, also known as Boc-L-threonine methyl ester, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of threonine, an amino acid that is essential for protein synthesis in the human body. Boc-L-threonine methyl ester is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of threonine during chemical reactions. In
Scientific Research Applications
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester has been widely used in scientific research for its ability to protect the amino group of threonine during peptide synthesis. This compound is commonly used in the synthesis of peptides and proteins, particularly those containing threonine residues. (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Additionally, (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester has been used in the development of novel drugs and therapeutic agents.
Mechanism of Action
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester works by protecting the amino group of threonine during chemical reactions. This allows for the synthesis of peptides and proteins that contain threonine residues without damaging the amino group. The Boc group is then removed after the synthesis is complete, revealing the unprotected threonine residue.
Biochemical and Physiological Effects:
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester does not have any known biochemical or physiological effects on the human body. It is used solely for scientific research purposes and is not intended for human consumption.
Advantages and Limitations for Lab Experiments
The main advantage of using (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in lab experiments is its ability to protect the amino group of threonine during chemical reactions. This allows for the synthesis of peptides and proteins that contain threonine residues without damaging the amino group. However, the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester can also have limitations. For example, the synthesis method can be time-consuming and may require specialized equipment. Additionally, the overall yield of the synthesis method is around 50%, which can limit the amount of product that can be obtained.
Future Directions
There are several future directions for the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in scientific research. One potential direction is the development of new synthesis methods that can improve the overall yield of the compound. Another potential direction is the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in the development of novel drugs and therapeutic agents. Additionally, (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development. Overall, the use of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateine methyl ester in scientific research has many potential future directions that can lead to exciting discoveries and advancements in the field.
properties
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)
